molecular formula C15H17NO B3953416 Pentanamide, N-(1-naphthyl)-

Pentanamide, N-(1-naphthyl)-

Cat. No.: B3953416
M. Wt: 227.30 g/mol
InChI Key: FOZJTWQCZFOTMH-UHFFFAOYSA-N
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Description

Pentanamide, N-(1-naphthyl)-: is an organic compound with the molecular formula C15H17NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a 1-naphthyl group

Properties

IUPAC Name

N-naphthalen-1-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZJTWQCZFOTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of pentanoyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(1-naphthyl)pentanamide undergoes hydrolysis under acidic or basic conditions, following mechanisms typical of secondary amides.

Acid-Catalyzed Hydrolysis

In acidic media (pH 0–3), hydrolysis proceeds via a concerted mechanism where water acts as both a nucleophile and catalyst. Computational studies indicate that protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water . The reaction barrier is significantly lowered in solution compared to the gas phase due to solvent stabilization of intermediates .

Key Steps:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Cleavage of the C–N bond, releasing 1-naphthylamine and pentanoic acid.

Base-Promoted Hydrolysis

Under basic conditions, hydroxide ions deprotonate water, enhancing nucleophilicity. The reaction follows an addition-elimination pathway , with hydroxide attacking the carbonyl carbon to form a tetrahedral intermediate, followed by C–N bond cleavage .

Experimental Observations:

  • Optimal hydrolysis rates occur at pH 0–3 for neutral amide species .

  • Activation energy decreases in polar solvents due to stabilization of charged intermediates .

Alkylation and Acylation

The amide nitrogen can participate in alkylation or acylation reactions under specific conditions.

α-Methylation

In the presence of strong bases (e.g., LDA) or Lewis acids, α-methylation at the amide nitrogen is feasible. For example, reacting with methyl iodide generates N-methyl derivatives .

Reaction Conditions:

  • Catalyst: Strong base or Lewis acid.

  • Temperature: 0–25°C.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane .

Acylation

The amide group reacts with acyl chlorides or anhydrides to form N-acylated products. For instance, treatment with acetyl chloride yields N-acetyl-N-(1-naphthyl)pentanamide .

Hydrogen Bonding and Intermolecular Interactions

N-(1-Naphthyl)pentanamide forms stable hydrogen-bonded complexes with halogenated phenols (e.g., fluorophenol, chlorophenol), as shown in ternary mixture studies .

Key Findings from Quantum Chemical Analysis :

ParameterPA + FPPA + CPPA + BPPA + IP
HOMO (eV) –6.051–6.065–6.008–5.930
LUMO (eV) –0.546–0.541–0.511–0.830
Electrophilicity (ω) 1.9761.9751.9332.240
Dipole Moment (D) 8.0828.3908.1467.781
  • Hydrogen Bonds: N–H···O interactions dominate, with bond lengths ~1.40 Å .

  • Reactivity Trends: Higher electrophilicity (ω = 2.240 for PA + IP) correlates with enhanced reactivity toward nucleophiles .

Redox Reactions

While direct reduction or oxidation of N-(1-naphthyl)pentanamide is not explicitly documented, analogous amides undergo:

  • Reduction: LiAlH₄ reduces amides to amines, but this reaction is sterically hindered by the naphthyl group.

  • Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the naphthalene ring under harsh conditions.

Pharmacological Interactions

Though not a chemical reaction, N-(1-naphthyl)pentanamide derivatives exhibit high affinity for melatonin receptors (Kd = 5.5 × 10⁻¹³ M), surpassing melatonin itself (Kd = 6.3 × 10⁻¹¹ M) . This interaction involves π-π stacking and hydrogen bonding with receptor residues .

Scientific Research Applications

Chemistry: Pentanamide, N-(1-naphthyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of naphthyl-containing compounds with biological macromolecules.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-(1-naphthyl)- is not well-documented. it is likely to interact with molecular targets through its amide and naphthyl groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    Benzamide: Similar structure but with a benzene ring instead of a naphthyl group.

    Acetamide: A simpler amide with a methyl group instead of a pentyl group.

    Propionamide: Another simple amide with an ethyl group.

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-naphthyl)pentanamide?

The synthesis typically involves a nucleophilic acyl substitution reaction between 1-naphthylamine and pentanoyl chloride. Key steps include:

  • Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Base Selection : Triethylamine or pyridine to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
    Reference analogous amidation protocols for structurally related compounds .

Q. What analytical techniques are critical for confirming the structure of N-(1-naphthyl)pentanamide?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify the naphthyl group and amide linkage.
  • Infrared Spectroscopy (IR) : Confirm the presence of the amide carbonyl stretch (~1650–1680 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • X-ray Crystallography (if crystalline): Resolve stereochemical details.
    Standardized protocols from NIST ensure reproducibility .

Q. How should researchers handle N-(1-naphthyl)pentanamide safely in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation; 1-naphthylamine derivatives are carcinogenic .
  • Waste Disposal : Follow hazardous waste guidelines for aromatic amines.

Q. What physicochemical properties should be prioritized during characterization?

PropertyMethodReference Standard
Melting Point (TfusT_{\text{fus}})Differential Scanning Calorimetry (DSC)NIST guidelines
SolubilityHPLC or gravimetric analysisOECD 105
LogP (Partition Coefficient)Reverse-phase HPLCEPA 830.7570

Advanced Research Questions

Q. How can factorial design optimize the synthesis of N-(1-naphthyl)pentanamide?

  • Variable Selection : Investigate temperature, solvent polarity, and catalyst concentration.
  • Design Matrix : Use a 2k2^k factorial design to screen critical factors.
  • Response Surface Methodology (RSM) : Refine optimal conditions post-screening.
    Refer to pre-experimental and full factorial frameworks for robust optimization .

Q. What computational tools are effective for modeling N-(1-naphthyl)pentanamide interactions?

  • COMSOL Multiphysics : Simulate reaction kinetics and thermodynamic parameters.
  • AI-Driven Molecular Dynamics : Predict solvent effects or stability under varying pH.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps).
    Integrate AI for real-time parameter adjustments .

Q. How should contradictory data in stability or reactivity studies be resolved?

  • Triangulation : Cross-validate using HPLC, NMR, and MS.
  • Error Analysis : Apply ANOVA to identify outliers or systematic errors (e.g., impure reactants).
  • Theoretical Alignment : Reconcile results with quantum mechanical calculations or literature precedents .

Q. What experimental strategies assess the compound’s stability under extreme conditions?

  • Accelerated Degradation Studies : Expose to UV light, high humidity, or oxidative environments.
  • Kinetic Modeling : Monitor degradation rates via Arrhenius plots.
  • pH-Dependent Stability : Use buffered solutions (pH 1–13) and track hydrolysis via LC-MS.
    Safety protocols for handling degradants are critical .

Methodological Notes

  • Data Integrity : Rigorous encryption and access controls for computational datasets .
  • Ethical Compliance : Adhere to carcinogen handling regulations (e.g., REACH, OSHA) .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling for holistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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